4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
“4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C11H12F3NO2S. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds are characterized by a benzothiadiazine ring system bearing two oxygen atoms at the 1-position .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides, to which our compound belongs, has been the subject of various studies . For instance, Chern et al. developed a new class of 1,2,4-benzothiadiazine-1,1-dioxide biphenyl tetrazoles and tested them for angiotensin II antagonist activity . They replaced the quinazoline ring with a 1,2,4-benzothiadiazine-1,1-dioxide and found that the resulting compound exhibited potent activity .Molecular Structure Analysis
The molecular structure of “4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” can be represented by the InChI code: 1S/C9H12N2O2S/c1-7-4-8-2-3-10-6-9(8)14(12,13)11-5-7/h2-3,6-7,11H,4-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are diverse and depend on the functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can give rise to active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also influence the activity .Physical And Chemical Properties Analysis
The trifluoromethyl group in “4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can make trifluoromethyl-substituted compounds strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
Neurobiology of Mood and Emotions
Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, have provided insights into its effects on neuroplasticity and neurotransmitter systems. Research reveals that tianeptine's neurobiological properties involve interactions with various neurotransmitter systems and play a role in structural and functional brain plasticity, potentially offering insights into the treatment of depressive disorders (McEwen & Olié, 2005).
Synthetic Aspects and Biological Activities
Research on the synthesis of benzodiazepines and benzothiazepines using o-phenylenediamine as a precursor has expanded, highlighting their significance in medicinal chemistry. These compounds exhibit a wide range of biological activities, such as anticonvulsion, anti-anxiety, and sedative effects, indicating their utility in drug development (Teli et al., 2023).
Pharmacological Profile of Benzothiazepines
The pharmacological profile of 1,5-benzothiazepine derivatives has been extensively reviewed, underscoring their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. This comprehensive review also discusses the structure-activity relationship of these compounds, aiding in the development of new drugs with enhanced efficacy and safety (Dighe et al., 2015).
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which our compound belongs, has shown a wide range of biological activities, making it a promising area for future research . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .
properties
IUPAC Name |
4-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c1-7-4-8-5-9(11(12,13)14)2-3-10(8)18(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUTUUYZIHOKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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